1-(Furan-2-yl)ethane-1-thiol
Overview
Description
1-(Furan-2-yl)ethane-1-thiol: is an organic compound belonging to the class of heteroaromatic compounds. It consists of a furan ring substituted with a mercaptoethyl group at the second position. The molecular formula of this compound is C₆H₈OS, and it has a molecular weight of 128.192 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of furan with 1-mercaptoethanol under acidic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 1-mercaptoethanol is replaced by the furan ring .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance the yield and efficiency of the reaction. Catalysts such as palladium or gold can be employed to facilitate the cyclization of suitable precursors into the desired furan derivative .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemistry: In chemistry, 1-(Furan-2-yl)ethane-1-thiol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and antioxidant properties .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases .
Industry: Industrially, this compound is used in the production of flavors and fragrances. Its sulfur-containing structure contributes to its unique aroma, making it valuable in the food and beverage industry .
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)ethane-1-thiol involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, such as antimicrobial activity and antioxidant properties .
Comparison with Similar Compounds
2-Furanmethanethiol: Similar to 1-(Furan-2-yl)ethane-1-thiol, this compound contains a furan ring with a thiol group attached to a methylene group.
2-(2-Mercaptoethyl)thiophene: This compound features a thiophene ring with a mercaptoethyl group, offering similar chemical properties but with a different heteroaromatic ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a furan ring and a mercaptoethyl group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
1-(furan-2-yl)ethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5(8)6-3-2-4-7-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIMQPHZYYVEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308532 | |
Record name | α-Methyl-2-furanmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96631-04-8 | |
Record name | α-Methyl-2-furanmethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96631-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Methyl-2-furanmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Furanmethanethiol, α-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(1-Mercaptoethyl)furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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